REACTION_SMILES
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[Br:10][N:11]1[C:12](=[O:13])[CH2:14][CH2:15][C:16]1=[O:17].[C:18]([OH:19])(=[O:20])[CH3:21].[CH3:1][c:2]1[c:3]([C:8]#[N:9])[n:4][cH:5][cH:6][cH:7]1.[Cl:34][C:35]([Cl:36])([Cl:37])[Cl:38].[N:22]#[C:23][C:24]([N:25]=[N:26][C:27]([C:28]#[N:29])([CH3:30])[CH3:31])([CH3:32])[CH3:33]>>[CH2:1]([c:2]1[c:3]([C:8]#[N:9])[n:4][cH:5][cH:6][cH:7]1)[Br:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccnc1C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Type
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product
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Smiles
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N#Cc1ncccc1CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |